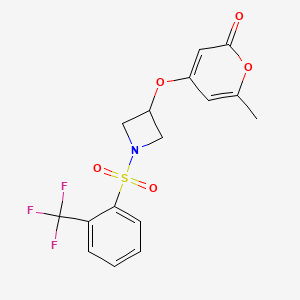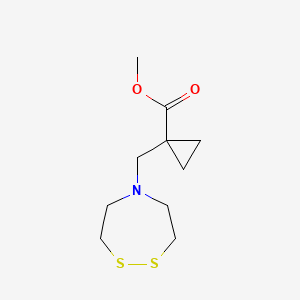![molecular formula C20H14ClNO2 B2886781 5-(4-Chlorophenyl)-3-[(2-naphthyloxy)methyl]isoxazole CAS No. 339019-72-6](/img/structure/B2886781.png)
5-(4-Chlorophenyl)-3-[(2-naphthyloxy)methyl]isoxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“5-(4-Chlorophenyl)-3-[(2-naphthyloxy)methyl]isoxazole” is a complex organic compound that contains an isoxazole ring, a chlorophenyl group, and a naphthyloxy group. Isoxazoles are a class of organic compounds containing a five-membered ring with three carbon atoms, one oxygen atom, and one nitrogen atom . The chlorophenyl group is a phenyl ring with a chlorine atom attached, and the naphthyloxy group is a naphthalene ring with an oxygen atom attached.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the isoxazole ring, the chlorophenyl group, and the naphthyloxy group. The presence of these functional groups would likely confer specific physical and chemical properties to the compound .Chemical Reactions Analysis
As an organic compound containing an isoxazole ring, this compound might undergo reactions typical for isoxazoles, such as ring-opening reactions . The chlorophenyl and naphthyloxy groups might also participate in various substitution or addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the isoxazole ring, the chlorophenyl group, and the naphthyloxy group would likely affect its solubility, melting point, and other properties .科学的研究の応用
Computational and Electrochemical Analysis
A study explored quinoxaline derivatives, closely related to the isoxazole compound , for their potential as corrosion inhibitors for mild steel in an acidic medium. This research utilized computational methods and electrochemical analyses to understand the inhibition behavior, finding high efficiency in corrosion prevention. Such applications highlight the importance of isoxazole derivatives in materials science, especially in protecting metals from corrosion in industrial settings (Saraswat & Yadav, 2020).
Pharmacological and Insect Antifeedant Activities
Another study synthesized various 3,5-substituted aryl 4,5-dihydro isoxazole derivatives, including compounds structurally similar to 5-(4-Chlorophenyl)-3-[(2-naphthyloxy)methyl]isoxazole. These compounds were evaluated for their antimicrobial, antioxidant, and insect antifeedant activities, showing potential in developing new pharmacological agents and insect repellents (Thirunarayanan & Sathiyendiran, 2015).
Structural and Docking Studies
Research on tetrazole derivatives, which share a similar heterocyclic structure with isoxazoles, involved detailed structural analysis through X-ray crystallography and molecular docking studies. These studies are crucial in understanding the interaction of such compounds with biological targets, potentially guiding the design of new drugs with improved efficacy and specificity (Al-Hourani et al., 2015).
Optical Properties and Material Science
The isoxazole derivatives have been studied for their optical properties, which are significant in material science, particularly in semiconducting materials and photonic devices. Such research provides insights into the electronic structure and potential applications of isoxazole compounds in developing new materials with specific optical properties (Irfan et al., 2016).
Synthetic Pathways and Chemical Synthesis
A review focused on the synthetic pathways for creating 3,4-disubstituted isoxazoles, highlighting the versatility and reactivity of isoxazole compounds. These synthetic strategies are fundamental in organic chemistry, allowing for the creation of a wide array of derivatives with diverse biological and chemical properties (Setia, Bharti, & Sharma, 2020).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
5-(4-chlorophenyl)-3-(naphthalen-2-yloxymethyl)-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClNO2/c21-17-8-5-15(6-9-17)20-12-18(22-24-20)13-23-19-10-7-14-3-1-2-4-16(14)11-19/h1-12H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVOWRRDMLKVBHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC3=NOC(=C3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Chlorophenyl)-3-[(2-naphthyloxy)methyl]isoxazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


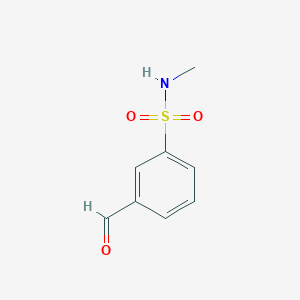
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B2886703.png)
![4-ethoxy-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-methylbenzenesulfonamide](/img/structure/B2886704.png)
![1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-3-methylbutan-1-one](/img/structure/B2886705.png)
![2-(4-(isopropylthio)phenyl)-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acetamide](/img/structure/B2886706.png)

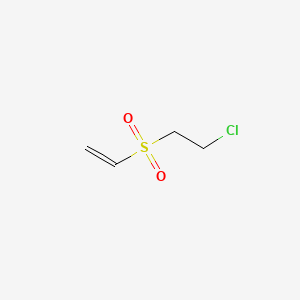
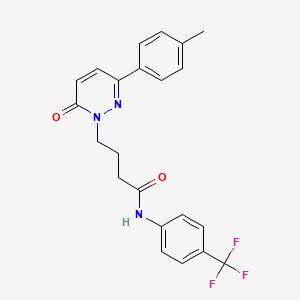
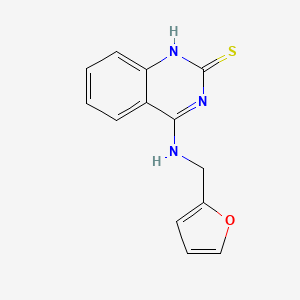
![({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 3,4-diethoxybenzoate](/img/structure/B2886715.png)
![5-[(4-Fluorophenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B2886717.png)
